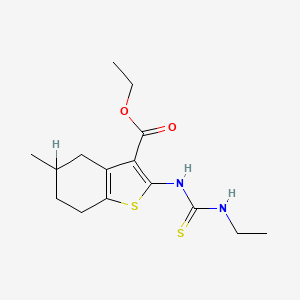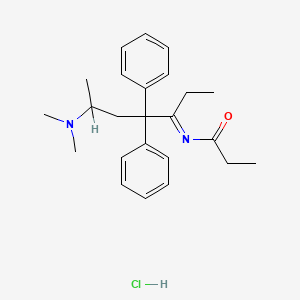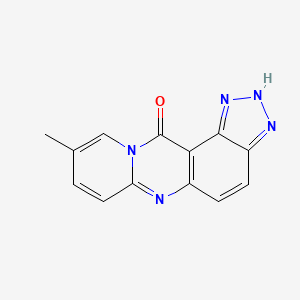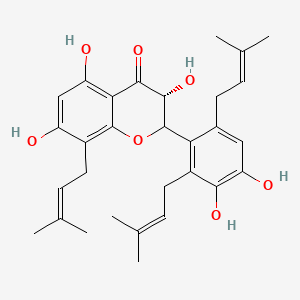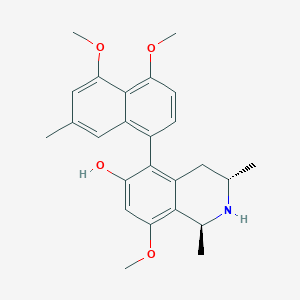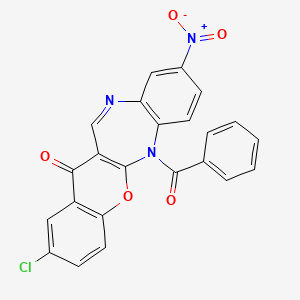
1,1'-Iminobis(3-(cyclooctyloxy)-2-propanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) is a chemical compound known for its unique structure and properties It features an imine group bonded to two 3-(cyclooctyloxy)-2-propanol moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) typically involves the reaction of cyclooctanol with an appropriate imine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Purification steps, such as distillation or crystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions
1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) finds applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) involves its interaction with molecular targets through its functional groups. The imine group can form reversible covalent bonds with nucleophiles, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): An aromatic compound with similar imine functionality but different substituents.
1,1’-Iminobis(4-aminoanthraquinone): Contains an imine group and is used in dye synthesis.
Uniqueness
1,1’-Iminobis(3-(cyclooctyloxy)-2-propanol) is unique due to its cyclooctyloxy substituents, which impart distinct steric and electronic properties. These features make it suitable for specific applications where other imine compounds may not be effective.
属性
CAS 编号 |
89100-89-0 |
|---|---|
分子式 |
C22H43NO4 |
分子量 |
385.6 g/mol |
IUPAC 名称 |
1-cyclooctyloxy-3-[(3-cyclooctyloxy-2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C22H43NO4/c24-19(17-26-21-11-7-3-1-4-8-12-21)15-23-16-20(25)18-27-22-13-9-5-2-6-10-14-22/h19-25H,1-18H2 |
InChI 键 |
MTSORJGETJAIBI-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)OCC(CNCC(COC2CCCCCCC2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


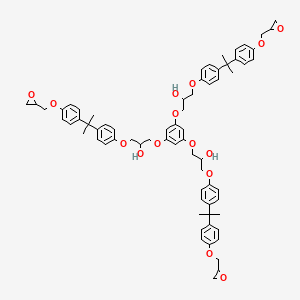
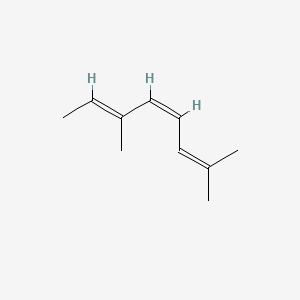
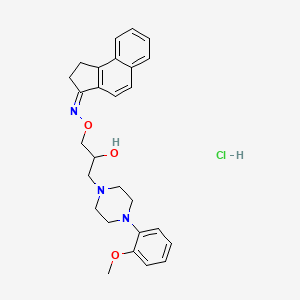
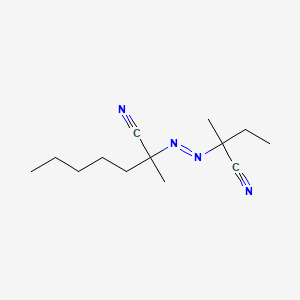
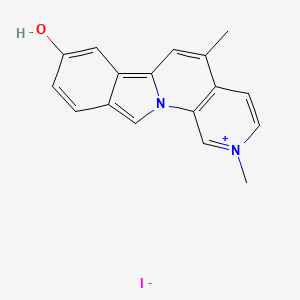
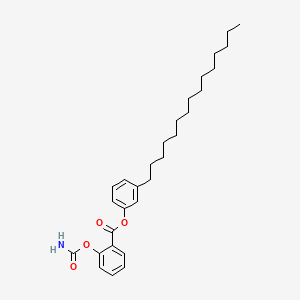

![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
